2-Chloro-4-iodo-3-methylpyridine

Synthetic Efficiency Process Chemistry Halogenated Pyridines

This polysubstituted pyridine features orthogonal C4 iodide > C2 chloride reactivity, enabling one-pot sequential Suzuki-Miyaura couplings unattainable with mono-halogenated analogs. With 70-80% synthesis yield advantage and ≥97-98% purity, it ensures reproducible results in parallel synthesis, reducing purification overhead and accelerating hit-to-lead campaigns.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
CAS No. 153034-88-9
Cat. No. B124934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-3-methylpyridine
CAS153034-88-9
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1Cl)I
InChIInChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
InChIKeyWHCRABJNJRAJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-3-methylpyridine (CAS 153034-88-9): Halogenated Pyridine Building Block for Pharmaceutical Synthesis and Cross-Coupling


2-Chloro-4-iodo-3-methylpyridine (CAS 153034-88-9) is a polysubstituted pyridine derivative bearing chlorine at the 2-position, iodine at the 4-position, and a methyl group at the 3-position. It exists as a white to light orange crystalline solid with a molecular weight of 253.47 g/mol . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the differential reactivity of its halogen substituents enables sequential functionalization via palladium-catalyzed cross-coupling reactions [1].

2-Chloro-4-iodo-3-methylpyridine (CAS 153034-88-9): Why Simple Halopyridine Substitution Compromises Synthetic Utility


Substituting 2-chloro-4-iodo-3-methylpyridine with a mono-halogenated or regioisomeric pyridine derivative introduces significant synthetic limitations. The presence of both chlorine and iodine at specific positions, combined with the electron-donating methyl group, establishes a unique orthogonal reactivity profile. Mono-halogenated analogs (e.g., 2-chloro-3-methylpyridine) lack the capacity for sequential, site-selective transformations . Analogs with differing substitution patterns (e.g., 2-chloro-4-iodopyridine) exhibit altered electronic properties and steric environments due to the absence of the 3-methyl group, which can significantly impact reaction kinetics, yield, and regioselectivity in subsequent derivatizations [1].

2-Chloro-4-iodo-3-methylpyridine (CAS 153034-88-9): Quantified Differentiation in Synthesis, Purity, and Reactivity vs. Key Analogs


Synthesis Yield Advantage: 2-Chloro-4-iodo-3-methylpyridine vs. 2-Bromo-4-iodo-3-methylpyridine

The synthesis of 2-chloro-4-iodo-3-methylpyridine achieves a substantially higher yield (70-80%) compared to the analogous bromo-iodo derivative (30%), directly impacting procurement value and process scalability [1].

Synthetic Efficiency Process Chemistry Halogenated Pyridines

Purity Profile: High and Consistent Purity of 2-Chloro-4-iodo-3-methylpyridine from Major Suppliers

Commercially available 2-chloro-4-iodo-3-methylpyridine is consistently supplied with high purity levels (≥97% to ≥98.0% by GC), ensuring reproducibility in demanding synthetic applications .

Quality Control Analytical Chemistry Research Reagents

Thermal Stability and Handling: Sharply Defined Melting Point Range of 2-Chloro-4-iodo-3-methylpyridine

2-Chloro-4-iodo-3-methylpyridine exhibits a sharply defined melting point range (101-106°C, with some vendors reporting 104-108°C), indicative of high crystalline purity and robust solid-state stability .

Physical Properties Handling Storage

Orthogonal Reactivity: Site-Selective Cross-Coupling Enabled by C-I vs. C-Cl Bond Lability

The carbon-iodine bond in 2-chloro-4-iodo-3-methylpyridine undergoes oxidative addition to palladium significantly faster than the carbon-chlorine bond, enabling exclusive functionalization at the 4-position while preserving the 2-chloro group for subsequent modifications . In contrast, mono-halogenated pyridines lack this sequential functionalization capability.

Cross-Coupling Suzuki-Miyaura Sonogashira Regioselectivity

2-Chloro-4-iodo-3-methylpyridine (CAS 153034-88-9): Preferred Use Cases Based on Quantitative Evidence


Large-Scale Synthesis of Pharmaceutical Intermediates

Given its 70-80% synthesis yield advantage over the 30% yield of 2-bromo-4-iodo-3-methylpyridine, 2-chloro-4-iodo-3-methylpyridine is the more cost-effective choice for process R&D and pilot plant campaigns where batch cost and waste minimization are paramount [1].

High-Throughput Medicinal Chemistry Libraries

The high commercial purity (≥97-98%) of 2-chloro-4-iodo-3-methylpyridine ensures consistent results in automated parallel synthesis platforms. This reduces the need for compound-specific purification optimization, accelerating the hit-to-lead and lead optimization phases in drug discovery [1].

Sequential, Site-Selective Functionalization of Pyridine Cores

The compound's orthogonal reactivity (iodide at C4 > chloride at C2) enables a two-step, one-pot sequence of Suzuki-Miyaura coupling at C4 followed by a second cross-coupling at C2. This synthetic efficiency is unattainable with mono-halogenated pyridines and is critical for constructing diverse, substituted pyridine-based scaffolds [1].

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